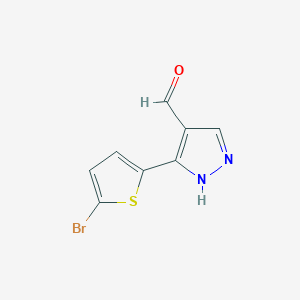
3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde is an organic compound that features a pyrazole ring substituted with a bromothiophene moiety and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of 5-bromo-2-thienyl chalcones with hydrazine derivatives. One efficient method includes the use of a green catalyst, such as fly ash: H2SO4, under microwave irradiation. This method is environmentally friendly and yields high purity products .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green catalysts is preferred for scalability and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions: 3-(5-Bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Stille Coupling: Employs tin reagents and palladium catalysts.
Oxidation: Utilizes oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted pyrazoles
- Alcohols or carboxylic acids from the aldehyde group
- Complex organic molecules through coupling reactions
Aplicaciones Científicas De Investigación
Chemistry: 3-(5-Bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and complex organic molecules.
Biology and Medicine: Its derivatives have shown antimicrobial and antiviral activities .
Industry: In the material science industry, it is used in the synthesis of organic semiconductors and optoelectronic materials due to its conjugated structure and electronic properties .
Mecanismo De Acción
The mechanism of action of 3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- 3-(5-Bromothiophen-2-yl)-1-phenylprop-2-en-1-one
- 4,7-Bis(5-bromothiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine
- 1-Phenyl-3-(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines
Uniqueness: 3-(5-Bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to its combination of a pyrazole ring, bromothiophene moiety, and aldehyde group. This structure provides a versatile platform for various chemical modifications and applications in different fields of research.
Propiedades
Fórmula molecular |
C8H5BrN2OS |
|---|---|
Peso molecular |
257.11 g/mol |
Nombre IUPAC |
5-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2OS/c9-7-2-1-6(13-7)8-5(4-12)3-10-11-8/h1-4H,(H,10,11) |
Clave InChI |
QMAFAPNMLNJEQL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Br)C2=C(C=NN2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


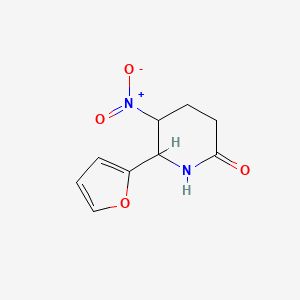
![n-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B12310474.png)
![rac-(1R,2S,6R,7S)-3-oxatricyclo[5.3.0.0,2,6]decan-8-one](/img/structure/B12310479.png)
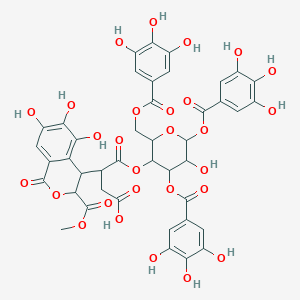
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid](/img/structure/B12310494.png)
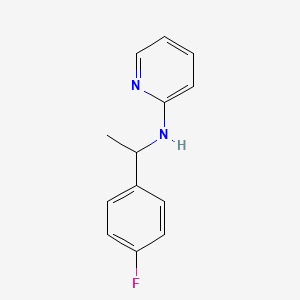

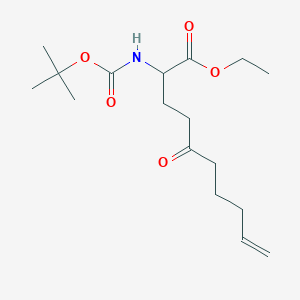
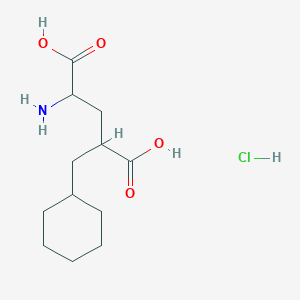
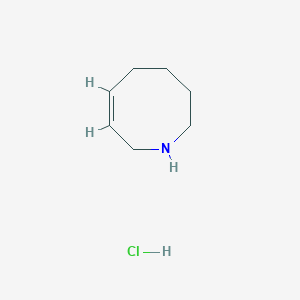
![rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, trans](/img/structure/B12310539.png)
![Sodium;3,5-dihydroxy-7-[2-methyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12310547.png)
![rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine, cis](/img/structure/B12310553.png)

